molecular formula C21H20ClN3O2 B11396564 5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11396564
M. Wt: 381.9 g/mol
InChI Key: NZIQWFQQLKEHNU-UHFFFAOYSA-N
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Description

5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and hydrazines. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate Schiff bases through condensation of aniline derivatives with aldehydes.

    Cyclization: Intramolecular cyclization to form the pyrrolo[3,4-c]pyrazole core.

    Functional Group Modifications: Introduction of butyl, chlorophenyl, and hydroxyphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Use of halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the butyl group.

    5-butyl-4-(3-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The presence of the butyl group and the specific arrangement of functional groups in 5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one gives it unique chemical and physical properties, making it distinct from similar compounds.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H20ClN3O2/c1-2-3-11-25-20(13-7-6-8-14(22)12-13)17-18(23-24-19(17)21(25)27)15-9-4-5-10-16(15)26/h4-10,12,20,26H,2-3,11H2,1H3,(H,23,24)

InChI Key

NZIQWFQQLKEHNU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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